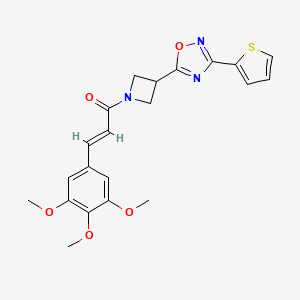

3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

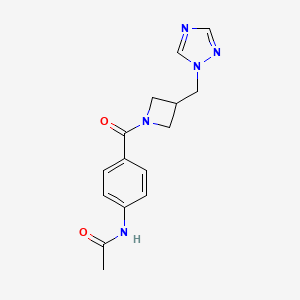

The compound “3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with nitrogen and sulfur atoms. They are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis

The reactivity of a compound is determined by its functional groups. In the case of thiazolidinones, they can undergo a variety of reactions depending on the substituents present on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the structure of the compound and its functional groups .Applications De Recherche Scientifique

Aldose and Aldehyde Reductase Inhibitors

The compound and its derivatives have been investigated for their potential in treating diabetic complications by inhibiting aldose reductase (AR) and aldehyde reductase (ALR). These enzymes are involved in the polyol pathway, which is linked to diabetic complications through the accumulation of sorbitol. Certain derivatives of 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one have shown promising inhibition of these enzymes, suggesting potential applications in managing diabetic complications (Bacha et al., 2020).

Supramolecular Structures

Research has also been conducted on the supramolecular structures of various derivatives. For example, 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one derivatives have been studied for their unique molecular interactions and hydrogen bonding patterns. These studies contribute to a deeper understanding of their potential applications in materials science and pharmaceuticals (Cunico et al., 2007).

Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3

Some derivatives have been identified as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is significant in the development of treatments for diseases related to steroid hormone imbalances. These findings suggest therapeutic applications in conditions involving abnormal steroid hormone activity (Harada et al., 2012).

Antimicrobial Activity

Certain derivatives of 3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one have exhibited antimicrobial properties, opening avenues for developing new antimicrobial agents. Their effectiveness against various bacterial and fungal strains highlights their potential in pharmaceutical research and development (El-Gaby et al., 2009).

Protein Kinase Inhibitors

Derivatives have been synthesized and evaluated for their inhibitory activity against protein kinases, such as DYRK1A. These compounds could be used in the treatment of neurological or oncological disorders, showcasing their potential in targeted therapy (Bourahla et al., 2021).

Optical Absorption and Electrical Properties

Research has explored the use of thiazolidin-4-one derivatives in organic solar cells, focusing on their optical absorption and electrical properties. This suggests potential applications in the field of renewable energy, particularly in the development of efficient organic solar cells (Toumi et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

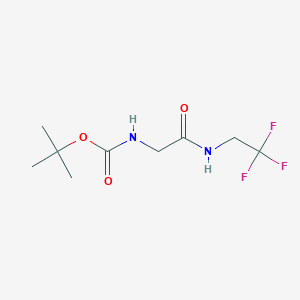

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRGOLXXEJTDLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)CSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)

![N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2982705.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2982711.png)

![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)

methanone](/img/structure/B2982718.png)